molecular formula C18H17N5O3 B11934589 3H-1,2,4-Triazol-3-one, 1,2-dihydro-5-(1-(((3S)-1-(1-oxo-2-propen-1-yl)-3-pyrrolidinyl)oxy)-3-isoquinolinyl)- CAS No. 1627603-21-7

3H-1,2,4-Triazol-3-one, 1,2-dihydro-5-(1-(((3S)-1-(1-oxo-2-propen-1-yl)-3-pyrrolidinyl)oxy)-3-isoquinolinyl)-

Cat. No.: B11934589
CAS No.: 1627603-21-7
M. Wt: 351.4 g/mol
InChI Key: HIMUHMBGRATXMK-LBPRGKRZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

TAK-020 is a highly selective, orally available covalent inhibitor of Bruton tyrosine kinase. Bruton tyrosine kinase is a cytoplasmic kinase belonging to the Tec family, which plays a crucial role in B-cell receptor signaling and Fc receptor signaling. TAK-020 has shown promise in the treatment of autoimmune diseases and certain types of cancer due to its ability to inhibit Bruton tyrosine kinase effectively .

Preparation Methods

TAK-020 is synthesized through a series of chemical reactions involving the formation of pharmaceutical cocrystals. The preparation methods include the solid grinding method and the slurry method, which consider thermodynamic factors that dominate cocrystal formation. The cocrystals of TAK-020 with gentisic acid were selected based on their enhanced dissolution rate and physicochemical properties .

Synthetic Routes and Reaction Conditions:

    Solid Grinding Method: This method involves grinding TAK-020 with gentisic acid to form cocrystals. The process is optimized to achieve a definitive stoichiometric ratio.

    Slurry Method: In this method, TAK-020 and gentisic acid are mixed in a solvent to form a slurry, which is then evaporated to obtain the cocrystals.

Industrial Production Methods: The industrial production of TAK-020 involves continuous manufacturing techniques to ensure consistent quality and scalability. The process includes in-line monitoring and process analytical technology to maintain the desired physicochemical properties .

Chemical Reactions Analysis

TAK-020 undergoes various chemical reactions, including:

    Oxidation: TAK-020 can undergo oxidation reactions, which may affect its stability and efficacy.

    Reduction: Reduction reactions can modify the chemical structure of TAK-020, potentially altering its pharmacological properties.

    Substitution: TAK-020 can participate in substitution reactions, where functional groups are replaced by other groups, affecting its activity.

Common Reagents and Conditions:

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of oxidized derivatives, while reduction may yield reduced forms of TAK-020 .

Scientific Research Applications

TAK-020 has several scientific research applications, including:

Mechanism of Action

TAK-020 exerts its effects by covalently binding to the active site of Bruton tyrosine kinase, thereby inhibiting its activity. This inhibition disrupts B-cell receptor signaling and Fc receptor signaling, leading to reduced activation and proliferation of B-cells. The molecular targets and pathways involved include the phosphoinositide 3-kinase (PI3K), mitogen-activated protein kinase (MAPK), and nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathways .

Comparison with Similar Compounds

TAK-020 is compared with other Bruton tyrosine kinase inhibitors, such as:

    Ibrutinib: An irreversible inhibitor of Bruton tyrosine kinase used in the treatment of B-cell malignancies.

    Acalabrutinib: A selective, irreversible Bruton tyrosine kinase inhibitor with fewer off-target effects.

    Zanubrutinib: Another irreversible Bruton tyrosine kinase inhibitor with improved pharmacokinetic properties.

Uniqueness of TAK-020: TAK-020 is unique due to its high selectivity for Bruton tyrosine kinase and its enhanced oral absorption through cocrystal formation with gentisic acid. This results in improved solubility and bioavailability compared to other Bruton tyrosine kinase inhibitors .

Properties

CAS No.

1627603-21-7

Molecular Formula

C18H17N5O3

Molecular Weight

351.4 g/mol

IUPAC Name

3-[1-[(3S)-1-prop-2-enoylpyrrolidin-3-yl]oxyisoquinolin-3-yl]-1,4-dihydro-1,2,4-triazol-5-one

InChI

InChI=1S/C18H17N5O3/c1-2-15(24)23-8-7-12(10-23)26-17-13-6-4-3-5-11(13)9-14(19-17)16-20-18(25)22-21-16/h2-6,9,12H,1,7-8,10H2,(H2,20,21,22,25)/t12-/m0/s1

InChI Key

HIMUHMBGRATXMK-LBPRGKRZSA-N

Isomeric SMILES

C=CC(=O)N1CC[C@@H](C1)OC2=NC(=CC3=CC=CC=C32)C4=NNC(=O)N4

Canonical SMILES

C=CC(=O)N1CCC(C1)OC2=NC(=CC3=CC=CC=C32)C4=NNC(=O)N4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.